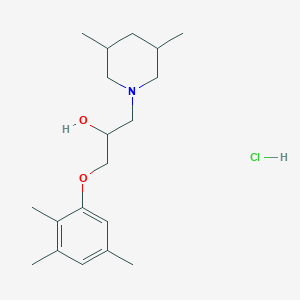![molecular formula C15H15N3O2 B6486639 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine CAS No. 1251683-75-6](/img/structure/B6486639.png)
2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.116426730 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine scaffold have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This allows the compound to interact with its targets in a unique manner, potentially leading to changes in cellular processes.
Biochemical Pathways
Compounds with a pyrrolidine scaffold have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the three-dimensional coverage of the molecule, potentially influencing its bioavailability .
Result of Action
Compounds with a pyrrolidine scaffold have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
(3-pyrimidin-2-yloxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-14(18-9-1-2-10-18)12-5-3-6-13(11-12)20-15-16-7-4-8-17-15/h3-8,11H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIYJJJLRPRZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one dihydrochloride](/img/structure/B6486561.png)

![ethyl 4-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6486588.png)
![1-[4-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl]ethan-1-one dihydrochloride](/img/structure/B6486604.png)
![1-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-[(3,3,5-trimethylcyclohexyl)oxy]propan-2-ol](/img/structure/B6486606.png)
![4-chloro-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6486616.png)
![1-[(4-chlorophenyl)methyl]-5,8-dimethyl-3-phenyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B6486622.png)
![11-acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-methoxyphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B6486630.png)
![3-(3-fluorophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6486631.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B6486642.png)
![3-(pyrimidin-2-yloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6486650.png)

![N-{4-[N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)methanesulfonamido]phenyl}acetamide](/img/structure/B6486659.png)
![1-[4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)phenyl]propan-1-one hydrochloride](/img/structure/B6486663.png)
